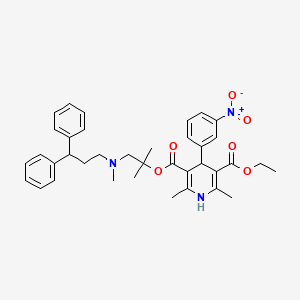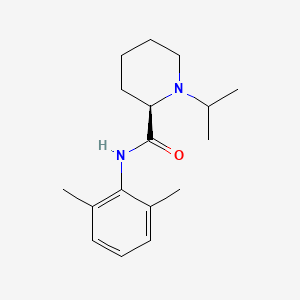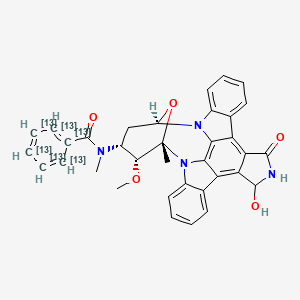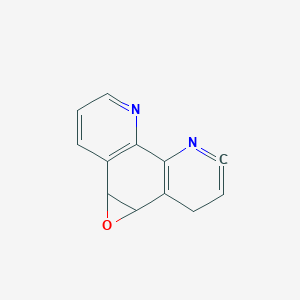
CID 90474479
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Synthesis of 5,6-Epoxy-5,6-dihydro-[1,10]phenanthroline: involves the reaction of 1,10-phenanthroline with an oxidizing agent to introduce the epoxy group at the 5,6 positions.
Reaction Conditions: The reaction typically requires an oxidizing agent such as m-chloroperbenzoic acid in an organic solvent like dichloromethane at a controlled temperature.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form 1,10-phenanthroline-5,6-dione .
Reduction: Reduction reactions can convert the epoxy group back to a dihydroxy group.
Substitution: The epoxy group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid in dichloromethane .
Reduction: Sodium borohydride in ethanol .
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
- Various substituted derivatives from nucleophilic substitution .
1,10-Phenanthroline-5,6-dione: from oxidation.
5,6-Dihydroxy-1,10-phenanthroline: from reduction.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition Studies: Acts as an inhibitor in studies involving epoxide hydrolase .
Medicine:
Industry:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
1,10-Phenanthroline: Lacks the epoxy group, making it less reactive in certain chemical reactions.
1,10-Phenanthroline-5,6-dione: An oxidized form with different chemical properties and reactivity.
5,6-Dihydroxy-1,10-phenanthroline: A reduced form with distinct reactivity compared to the epoxy derivative.
Uniqueness:
Eigenschaften
Molekularformel |
C12H8N2O |
|---|---|
Molekulargewicht |
196.20 g/mol |
InChI |
InChI=1S/C12H8N2O/c1-3-7-9(13-5-1)10-8(4-2-6-14-10)12-11(7)15-12/h1-3,5,11-12H,4H2 |
InChI-Schlüssel |
URZHMNQPTNKTCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C=NC2=C1C3C(O3)C4=C2N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3Alpha,5Alpha,11Beta)-3,11,17-trihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnan-20-one](/img/structure/B13838467.png)
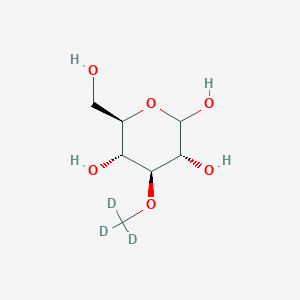
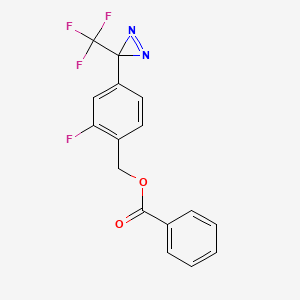
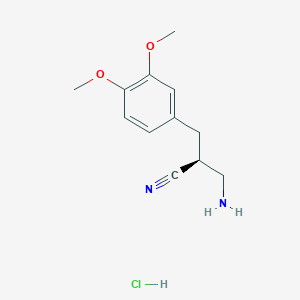
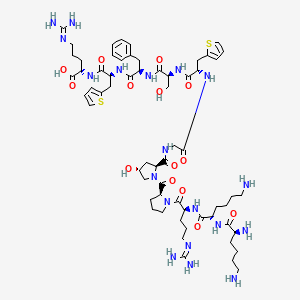
![(T-4)-Difluoro[2-(4-methoxyphenyl)-5-[2,2,2-trifluoro-1-[2-(4-methoxyphenyl)-5H-furo[3,2-b]pyrrol-5-ylidene-KappaN4]ethyl]-4H-furo[3,2-b]pyrrolato-KappaN4]boron](/img/structure/B13838503.png)
![(2R,4S,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13838511.png)
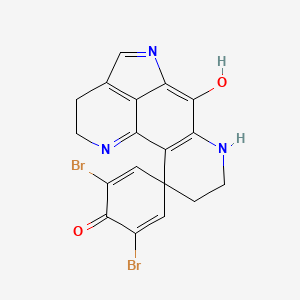
![[6-[[4-[2-(Dimethylamino)-1,3-benzothiazol-6-yl]-5-fluoropyrimidin-2-yl]amino]pyridin-3-yl]-(4-ethylpiperazin-1-yl)methanone](/img/structure/B13838520.png)
